Cas no 1797235-21-2 (N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(hydroxymethyl)phenyl]amino}acetamide)

N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(hydroxymethyl)phenyl]amino}acetamide structure
1797235-21-2 structure
商品名:N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(hydroxymethyl)phenyl]amino}acetamide
CAS番号:1797235-21-2
MF:C15H21N3O2
メガワット:275.346143484116
CID:5790765
PubChem ID:75412959

N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(hydroxymethyl)phenyl]amino}acetamide 化学的及び物理的性質

名前と識別子

    • N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(hydroxymethyl)phenyl]amino}acetamide
    • EN300-26683733
    • N-(2-cyano-3-methylbutan-2-yl)-2-[3-(hydroxymethyl)anilino]acetamide
    • Z52795078
    • AKOS034435268
    • 1797235-21-2
    • インチ: 1S/C15H21N3O2/c1-11(2)15(3,10-16)18-14(20)8-17-13-6-4-5-12(7-13)9-19/h4-7,11,17,19H,8-9H2,1-3H3,(H,18,20)
    • InChIKey: VMWLGQLJFKQXHV-UHFFFAOYSA-N
    • ほほえんだ: O=C(CNC1C=CC=C(CO)C=1)NC(C#N)(C)C(C)C

計算された属性

  • せいみつぶんしりょう: 275.16337692g/mol
  • どういたいしつりょう: 275.16337692g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 6
  • 複雑さ: 375
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 85.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(hydroxymethyl)phenyl]amino}acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26683733-0.05g
N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(hydroxymethyl)phenyl]amino}acetamide
1797235-21-2 95.0%
0.05g
$212.0 2025-03-20

N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(hydroxymethyl)phenyl]amino}acetamide 関連文献

N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(hydroxymethyl)phenyl]amino}acetamideに関する追加情報

Introduction to N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(hydroxymethyl)phenyl]amino}acetamide (CAS No. 1797235-21-2)

N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(hydroxymethyl)phenyl]amino}acetamide is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1797235-21-2, belongs to a class of molecules that exhibit promising biological activities. The intricate structure of this compound, featuring a cyano-substituted alkyl chain and an amine-functionalized phenyl ring, makes it a subject of intense study for potential therapeutic applications.

The molecular formula of N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(hydroxymethyl)phenyl]amino}acetamide can be represented as C14H19N3O2. This composition underscores its complexity and the diversity of functional groups present, which include a cyano group, methyl groups, an amine group, and a hydroxymethyl-substituted phenyl ring. The presence of these functional groups contributes to the compound's unique chemical properties and potential biological interactions.

In recent years, there has been a growing interest in developing novel compounds that can modulate various biological pathways. N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(hydroxymethyl)phenyl]amino}acetamide has been investigated for its potential role in inhibiting key enzymes involved in inflammatory processes. Studies have suggested that this compound may interact with targets such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the production of pro-inflammatory mediators.

The amine group in the structure of N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(hydroxymethyl)phenyl]amino}acetamide is particularly noteworthy, as it can form hydrogen bonds with various biomolecules. This property enhances the compound's ability to bind to biological targets with high specificity. Additionally, the hydroxymethyl-substituted phenyl ring contributes to its solubility and bioavailability, making it a suitable candidate for further pharmacological exploration.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of complex molecules like N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(hydroxymethyl)phenyl]amino}acetamide with greater accuracy. Molecular docking studies have revealed that this compound may exhibit inhibitory activity against several enzymes implicated in pain and inflammation. These findings have prompted further experimental validation to confirm its therapeutic potential.

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(hydroxymethyl)phenyl]amino}acetamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the cyano group and the amine-functionalized phenyl ring are critical steps that determine the compound's overall efficacy. Researchers have employed various synthetic strategies to optimize yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications.

In vitro studies have demonstrated that N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(hydroxymethyl)phenyl]amino}acetamide can modulate inflammatory responses by inhibiting key signaling pathways. For instance, it has been shown to reduce the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂), which are important mediators of inflammation. These effects make it a promising candidate for developing drugs targeting chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The cyano-substituted alkyl chain in N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(hydroxymethyl)phenyl]amino}acetamide contributes to its stability and resistance to metabolic degradation. This property is crucial for ensuring that the compound remains active within the biological system for an extended period. Furthermore, the presence of multiple chiral centers in its structure allows for the synthesis of enantiomerically pure forms, which can enhance its pharmacological profile.

Current research is focused on understanding the long-term effects and potential side effects of N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(hydroxymethyl)phenyl]amino}acetamide. Animal models have been employed to assess its safety profile and efficacy in vivo. Preliminary results suggest that this compound is well-tolerated at therapeutic doses and exhibits minimal toxicity. However, further studies are needed to fully characterize its pharmacokinetic properties and long-term safety.

The development of novel pharmaceuticals often involves a multidisciplinary approach, combining insights from chemistry, biology, and medicine. N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(hydroxymethyl)phenyl]amino}acetamide exemplifies this collaborative effort, as it represents a culmination of years of research into understanding disease mechanisms and identifying potential therapeutic targets. Its unique structure and promising biological activities make it a valuable asset in the ongoing quest to develop more effective treatments for human diseases.

In conclusion, N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(hydroxymethyl)phenyl]amino}acetamide (CAS No. 1797235-21-2) is a complex organic molecule with significant potential in pharmaceutical research. Its intricate structure, featuring multiple functional groups such as cyano, amine, and hydroxymethyl-substituted phenyl, contributes to its unique chemical properties and biological activities. Ongoing studies aim to elucidate its mechanism of action and assess its therapeutic potential for various inflammatory conditions. As research continues to uncover new insights into disease biology, compounds like N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(hydroxymethyl)phenyl]amino}acetamide will play a crucial role in shaping future treatments.

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